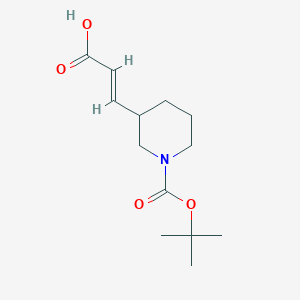
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid” is a chemical compound with the linear formula C13H23O5N1 . It is a solid substance .
Molecular Structure Analysis
The InChI key for this compound is LQKUGJKEULHUNR-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
PROTAC Development
EN300-333654: serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel therapeutic approach that targets proteins for degradation. The semi-flexible nature of EN300-333654 allows for the optimal 3D orientation of the degrader, which is crucial for the formation of the ternary complex with the target protein and E3 ligase, leading to the protein’s ubiquitination and subsequent degradation .
Targeted Protein Degradation
The compound’s ability to act as a rigid linker is also utilized in targeted protein degradation strategies beyond PROTACs. By providing structural rigidity, EN300-333654 can influence the spatial arrangement of bifunctional protein degraders, which is essential for their efficacy in selectively targeting and degrading disease-related proteins .
Chemical Conjugation
EN300-333654 is useful in chemical conjugation applications. It can be used to link various molecules, including therapeutic agents, to targeting moieties or other functional groups. This application is particularly relevant in the design of drug conjugates where the compound’s linker properties can be leveraged to improve drug delivery and specificity .
Organoboron Derivatives Synthesis
As an organoboron derivative, EN300-333654 is part of a class of compounds that are widely used in C–C bond formation. These derivatives are essential for classical palladium-mediated transformations and other coupling methods, making them valuable in synthetic chemistry for constructing complex molecular architectures .
Library Synthesis
EN300-333654 can be used as a building block in library synthesis. Its structural features make it suitable for creating diverse chemical libraries, which are crucial for high-throughput screening in drug discovery. The compound’s versatility in forming bonds with various functional groups allows for the generation of a wide array of chemical entities .
Inertial Measurement Units (IMUs)
While not directly related to the compound itself, the identifier “EN300” is associated with EMCORE’s EN-300 Precision FOG Inertial Measurement Unit. This device offers high bias performance and is used in applications requiring precise navigation and stabilization, such as in unmanned aerial vehicles . Although this application is not chemical in nature, the shared identifier highlights the importance of precise naming conventions in scientific research to avoid confusion.
Covalent Modifiers in Drug Discovery
Compounds containing boron, like EN300-333654, are of interest in drug discovery as covalent modifiers. They can selectively act at serine residues in the active sites of biological targets, offering a pathway to the development of highly selective therapeutics .
Suzuki–Miyaura Coupling Reactions
EN300-333654 may be involved in Suzuki–Miyaura coupling reactions, a widely used method for forming biaryl compounds. This reaction is pivotal in the synthesis of various pharmaceuticals, agrochemicals, and organic materials, showcasing the compound’s potential in broad applications across different fields of chemistry .
Eigenschaften
IUPAC Name |
(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJNJAMJSKLINB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


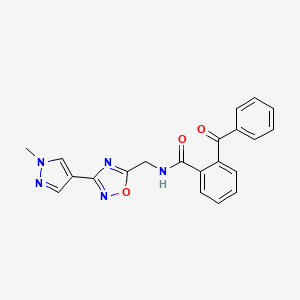
![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)
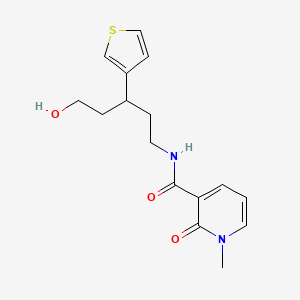
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2957198.png)
![3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2957200.png)

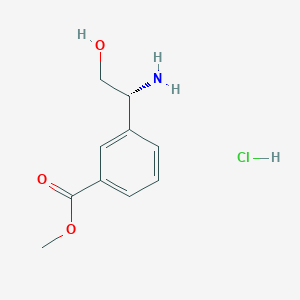

![3-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2957205.png)
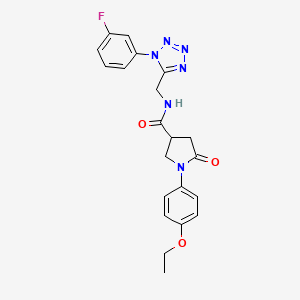
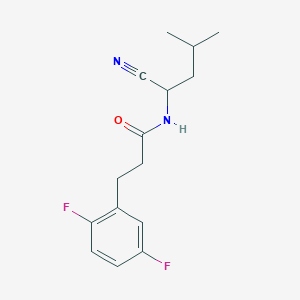

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2957213.png)